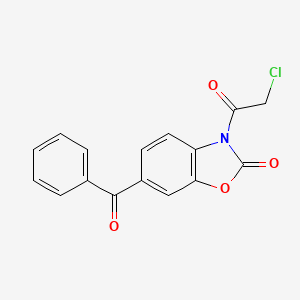
2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- is a complex organic compound that belongs to the benzoxazolone family This compound is characterized by the presence of a benzoyl group at the 6th position and a chloroacetyl group at the 3rd position of the benzoxazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazolone core, followed by the introduction of the benzoyl and chloroacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzoxazolone derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- involves its interaction with specific molecular targets and pathways. The benzoyl and chloroacetyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate biological processes, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(3H)-Benzoxazolone, 6-benzoyl-3-(acetyl)-
- 2(3H)-Benzoxazolone, 6-benzoyl-3-(methylacetyl)-
- 2(3H)-Benzoxazolone, 6-benzoyl-3-(bromoacetyl)-
Uniqueness
Compared to similar compounds, 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- is unique due to the presence of the chloroacetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
95923-41-4 |
|---|---|
Molekularformel |
C16H10ClNO4 |
Molekulargewicht |
315.71 g/mol |
IUPAC-Name |
6-benzoyl-3-(2-chloroacetyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H10ClNO4/c17-9-14(19)18-12-7-6-11(8-13(12)22-16(18)21)15(20)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
AKRSCKRYGNDLOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



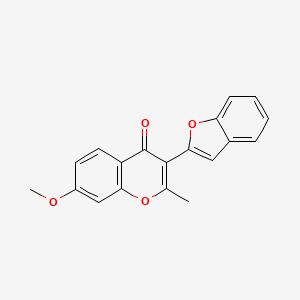
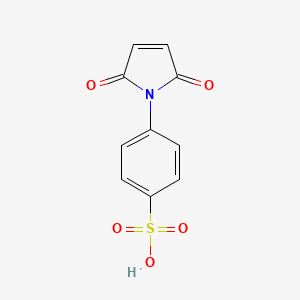

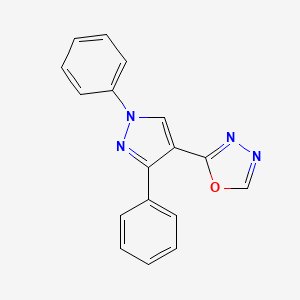
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
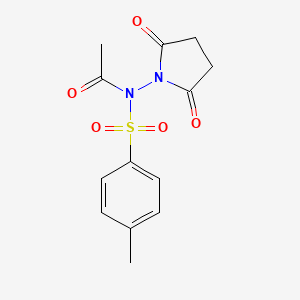
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
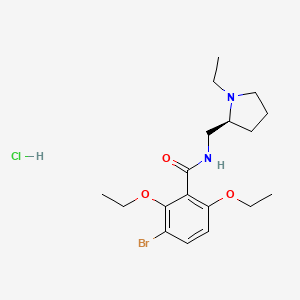
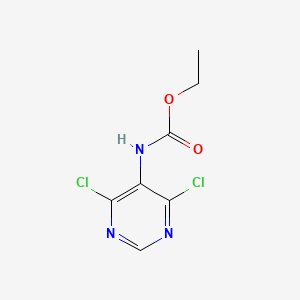
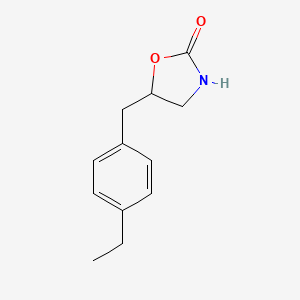
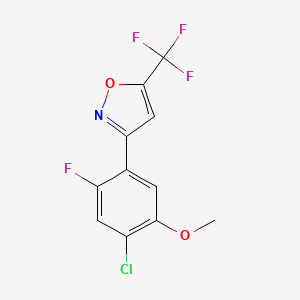
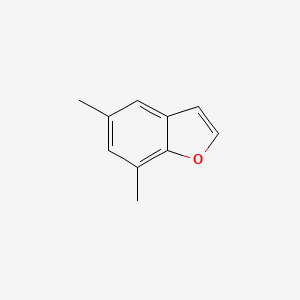
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
